molecular formula C20H13ClF4N4O3 B12429808 N-Desmethyl Regorafenib-d3

N-Desmethyl Regorafenib-d3

Cat. No.: B12429808
M. Wt: 471.8 g/mol
InChI Key: UJAPQTJRMGFPQS-DINNLGBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-Desmethyl Regorafenib-d3 involves the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This is typically achieved through synthetic routes that involve the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods for such compounds often involve high-throughput synthesis and purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

N-Desmethyl Regorafenib-d3, like its parent compound Regorafenib, can undergo various chemical reactions. These include:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include N-oxide and other substituted derivatives .

Scientific Research Applications

N-Desmethyl Regorafenib-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of Regorafenib. Its applications include:

Comparison with Similar Compounds

N-Desmethyl Regorafenib-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

These compounds share similar therapeutic targets but differ in their metabolic pathways and pharmacokinetic properties, making this compound a valuable tool in comparative studies .

Properties

Molecular Formula

C20H13ClF4N4O3

Molecular Weight

471.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D

InChI Key

UJAPQTJRMGFPQS-DINNLGBQSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H]

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl

Origin of Product

United States

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